5-chloro-4-methoxythiophene-2-carboxylic acid
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Overview
Description
5-Chloro-4-methoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C₆H₅ClO₃S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both chloro and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-methoxythiophene-2-carboxylic acid typically involves the chlorination and methoxylation of thiophene derivatives. One common method includes the following steps:
Chlorination: Thiophene is chlorinated using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro substituent.
Methoxylation: The chlorinated thiophene is then treated with a methoxylating agent, such as sodium methoxide (NaOCH₃), to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid (CH₃COOH) as solvent.
Reduction: LiAlH₄, NaBH₄, tetrahydrofuran (THF) as solvent.
Substitution: NaOH, Grignard reagents, ether as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-Chloro-4-methoxythiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-chloro-4-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-thiophenecarboxylic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Methoxythiophene-2-carboxylic acid: Lacks the chloro group, potentially altering its chemical properties and applications.
5-Bromo-4-methoxythiophene-2-carboxylic acid: Similar structure but with a bromo substituent instead of chloro, which can influence its reactivity and interactions.
Uniqueness
5-Chloro-4-methoxythiophene-2-carboxylic acid is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups enable a wide range of chemical transformations and applications, making it a versatile compound in various fields .
Properties
CAS No. |
123418-47-3 |
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Molecular Formula |
C6H5ClO3S |
Molecular Weight |
192.6 |
Purity |
95 |
Origin of Product |
United States |
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